Biphenyl

Descripción

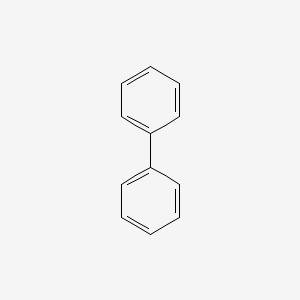

This compound is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond. This compound occurs naturally in coal tar, crude oil, and natural gas. Formerly used as a fungicide for citrus crops. It has a role as an antimicrobial food preservative and an antifungal agrochemical. It is a member of benzenes, an aromatic fungicide and a member of biphenyls.

This compound is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits. In workers, acute (short-term) exposure to high levels of this compound has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems. Kidney effects have been observed in chronically (long-term) exposed animals. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is a natural product found in Swertia japonica, Zea mays, and other organisms with data available.

This compound is found in alcoholic beverages. Fungistat, especially for citrus fruits. This compound is used as food preservative and flavouring agent. This compound is detected in bilberry, wine grape, carrot, peas, rum, potato, bell pepper, tomato, butter, milk, smoked fatty fish, cocoa, coffee, roast peanuts, olive, buckwheat and tamarind. Generally, the fruit packaging is impregnated with this compound, which evaporates into the air space surrounding the fruit. Some this compound is absorbed by the fruit skins this compound has been shown to exhibit anti-coagulant and catabolic functions (A7741, A7742). this compound belongs to the family of Biphenyls and Derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1'-biphenyl | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10, Array | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | biphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26008-28-6 | |

| Record name | 1,1′-Biphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26008-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020161 | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide] | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c. | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color. | |

CAS No. |

92-52-4, 68409-73-4 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/biphenyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromatic hydrocarbons, biphenyl-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9GJK6MGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DU7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Torsional angle and stereochemistry of biphenyl

An In-Depth Technical Guide to the Torsional Angle and Stereochemistry of Biphenyls

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in chemistry, pivotal in materials science, asymmetric catalysis, and medicinal chemistry.[1] Its stereochemical properties are not defined by a classical chiral center but by hindered rotation around the aryl-aryl single bond, a phenomenon known as atropisomerism. This guide provides a comprehensive exploration of the relationship between the torsional angle of biphenyls and their resulting stereochemistry. We will delve into the structural requirements for axial chirality, the energetic barriers to rotation, detailed experimental protocols for synthesis and characterization, and the profound implications for drug design and development.

The Fundamental Concept: Torsional Angle in Biphenyls

Biphenyls are compounds featuring two phenyl rings connected by a central carbon-carbon single bond.[2] In an unsubstituted this compound, there is a constant interplay between two opposing forces: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between the ortho-hydrogens (H2, H2', H6, H6'), which favors a twisted conformation.[3] The result is a non-planar, twisted equilibrium conformation in the gas phase with a torsional (dihedral) angle of approximately 44-45°.[3][4]

The energy barriers to rotation in unsubstituted this compound are minimal, around 6.0-8.0 kJ/mol for the planar transition state and 6.5-8.3 kJ/mol for the perpendicular transition state.[5][6] This low barrier means the molecule rotates freely at room temperature, rapidly interconverting between its twisted enantiomeric conformations, making them non-resolvable.[3]

Atropisomerism: The Emergence of Axial Chirality

The stereochemical landscape of biphenyls changes dramatically with the introduction of sufficiently large substituents at the ortho positions. This leads to a phenomenon called atropisomerism (from the Greek a, not, and tropos, turn), where rotation about a single bond is so restricted that the resulting stereoisomers can be isolated.[7] These isomers, known as atropisomers, do not arise from a stereocenter or a stereoplane but from a chiral axis along the this compound linkage.[7][8]

The first experimental detection of atropisomerism was achieved by Christie and Kenner in 1922 with 6,6′-dinitro-2,2′-diphenic acid.[9] For atropisomers to be stable and isolable at a given temperature, the steric strain barrier to rotation must be high enough to prevent racemization.[7] A general rule of thumb is that an activation energy barrier of 16 to 19 kcal/mol is needed to prevent spontaneous racemization at room temperature.[3] A more formal definition proposed by Michinori Ōki specifies that atropisomers should have a half-life of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K.[9]

Conditions for Chirality in Biphenyls:

-

Restricted Rotation: The presence of bulky groups in the ortho positions (A, B, C, D) must create a significant energy barrier to rotation.[10]

-

Lack of Symmetry: Neither of the individual rings can have a plane of symmetry that bisects the other ring. For a this compound with ortho substituents A,B on one ring and C,D on the other, chirality exists if A ≠ B and C ≠ D.

Caption: Logical progression from ortho-substituent size to stable atropisomerism.

Quantifying Rotational Barriers

The stability of this compound atropisomers is directly related to the free energy of activation (ΔG‡) for rotation around the aryl-aryl bond. This barrier is highly sensitive to the steric demand of the ortho substituents. Even the presence of smaller groups like fluorine or methoxy groups can play a significant role in hindering rotation.[11] The effect of substituents is not always additive; a "buttressing effect" can occur where a meta substituent pushes an ortho substituent, increasing its effective steric bulk.[3]

Variable Temperature NMR (VT-NMR) is a powerful technique for experimentally measuring these rotational barriers.[12][13] By monitoring the signals of diastereotopic protons or groups, one can observe their coalescence as the temperature is raised, allowing for the calculation of ΔG‡.

Table 1: Experimental Rotational Barriers for Mono-Ortho-Substituted Biphenyls

| Ortho Substituent | Rotational Barrier (ΔG‡, kcal/mol) | Source |

| Fluorine (F) | 4.4 | [13] |

| Methoxy (OCH₃) | ~7-8 | [11] |

| Methyl (CH₃) | 17.4 (for 2,2'-dimethyl) | [4] |

| Trimethylammonium (NMe₃⁺) | 18.1 | [13] |

| Isopropyl (i-Pr) | 13.95 (for a specific derivative) | [14][15] |

Note: Data is compiled from various sources and may correspond to specific derivatives. Direct comparison requires careful consideration of the full molecular structure.

Synthesis and Resolution of Chiral Biphenyls

The synthesis of sterically hindered biphenyls often precludes the use of standard cross-coupling reactions.[16][17] Modern methods, however, have provided robust pathways.

Synthetic Methodologies

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid is one of the most common methods for forming the biaryl bond due to its functional group tolerance and effectiveness.[1] For hindered systems, specialized ligands and conditions are often required.

Ullmann Coupling: A classical method involving the copper-promoted coupling of two aryl halides. It has proven to be a reliable and high-yielding reaction for synthesizing tetrasubstituted biphenyls where other methods fail.[16][17][18] Asymmetric variations, such as intramolecular Ullmann coupling with central-to-axial chirality transfer, can achieve excellent atropdiastereoselectivity, avoiding the need for a resolution step.[19]

Experimental Protocol: Synthesis via Ullmann Coupling

This protocol is a representative example for the synthesis of a substituted this compound, based on methodologies described in the literature.[16]

Objective: Synthesize a racemic 2,2',6,6'-tetrasubstituted this compound from a substituted iodobenzene precursor.

Step-by-Step Methodology:

-

Precursor Preparation: Ensure the substituted iodobenzene precursor is pure and dry.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated copper powder (2.0 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene) to the flask.

-

Reagent Addition: Add the iodobenzene precursor (1.0 eq) to the stirred suspension.

-

Heating: Heat the reaction mixture to a high temperature (typically 150-210 °C) and maintain for 12-24 hours. The causality here is that the high thermal energy is required to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.

-

Monitoring: Track the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove copper residues. The filtrate is then typically subjected to an aqueous workup (e.g., washing with water and brine) to remove the DMF.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired racemic this compound.

Resolution of Atropisomers

Once the racemic this compound is synthesized, the enantiomers must be separated.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for resolving this compound enantiomers.[16][18] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and collection.

Experimental Determination of Enantiomeric Stability

Determining the rotational barrier is crucial for understanding if an atropisomeric compound is suitable for applications that require chiral stability, such as in pharmaceuticals.

Caption: Workflow for the synthesis, resolution, and stability analysis of this compound atropisomers.

Protocol: Kinetic Analysis of Racemization

This protocol is ideal for atropisomers with relatively high rotational barriers (ΔG‡ ≥ 95 kJ/mol) and allows for the precise determination of the racemization rate.[20]

Objective: Determine the rate of racemization for an enantiomerically enriched this compound at a specific temperature.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the enantiomerically enriched atropisomer in a suitable solvent (e.g., toluene, DMSO) at a known concentration.

-

Initial Analysis (t=0): Immediately inject an aliquot of the solution onto a chiral HPLC system to determine the initial enantiomeric excess (% ee). This serves as the baseline.

-

Incubation: Place the vial containing the solution in a thermostated bath (e.g., oil bath, heating block) set to the desired temperature. Start a timer.

-

Time-Point Analysis: At regular, predetermined intervals (e.g., every 30 minutes for a fast racemization, or every few hours for a slow one), withdraw an aliquot from the vial, cool it rapidly to quench the racemization, and inject it onto the chiral HPLC. Record the % ee and the time.

-

Data Collection: Continue this process until the % ee has decreased significantly (ideally close to 0%).

-

Kinetic Plot: Plot ln([R]/[S]) or a similar function of enantiomeric ratio against time. The data should fit a first-order rate equation.

-

Calculation: The slope of the line from the kinetic plot corresponds to the rate constant (k) for racemization. The free energy of activation (ΔG‡) can then be calculated using the Eyring equation. This self-validating system confirms first-order kinetics if the plot is linear.

Dynamic NMR (D-NMR) Spectroscopy

For atropisomers with lower rotational barriers (ΔG‡ ≤ 85 kJ/mol), racemization is too fast for classical kinetic studies but can often be measured using D-NMR.[20]

Principle: In a chiral molecule, chemically equivalent protons can be magnetically non-equivalent (diastereotopic) if there is no plane of symmetry relating them. For a this compound with appropriate substitution, ortho-methyl groups or methylene protons on a substituent might appear as separate signals at low temperature where rotation is slow. As the temperature is increased, rotation becomes faster. At the coalescence temperature (Tc) , the two separate signals broaden and merge into a single, time-averaged signal. By determining Tc and the initial peak separation (Δν), the rate constant at coalescence (kc) can be calculated, which in turn allows for the determination of ΔG‡.[21]

Applications in Drug Development and Catalysis

The principles of this compound stereochemistry are not merely academic; they are foundational to modern chemistry.

-

Asymmetric Catalysis: Axially chiral biphenyls, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a this compound analogue), are cornerstone ligands in asymmetric catalysis.[9][19] Their C2-symmetric, rigid chiral environment is highly effective at inducing enantioselectivity in a vast number of chemical reactions.[22][23]

-

Drug Design: Atropisomerism is an increasingly recognized feature in drug molecules.[9] The different atropisomers of a drug can have vastly different pharmacological and toxicological profiles. For example, the drug methaqualone exhibits atropisomerism.[9] Understanding and controlling the stereochemical stability of a this compound-containing active pharmaceutical ingredient (API) is critical. The process of "chiral switching," where a racemic drug is redeveloped as a single enantiomer, can lead to drugs with improved efficacy, better safety profiles, and reduced off-target effects.[24]

Conclusion

The torsional angle in substituted biphenyls is a critical parameter that governs the transition from a conformationally flexible molecule to a configurationally stable, axially chiral entity. The resulting phenomenon of atropisomerism has profound implications, enabling the design of powerful chiral ligands and demanding careful consideration in the development of pharmaceuticals. Through robust synthetic strategies and precise analytical techniques like dynamic NMR and kinetic analysis, researchers can harness and control the unique stereochemistry of biphenyls to advance the frontiers of science and medicine.

References

- 1. A fruitful century for the scalable synthesis and reactions of this compound derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound derivatives & Atropisomerism | PPTX [slideshare.net]

- 5. comporgchem.com [comporgchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Stereo Isomerism in this compound Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 9. Atropisomer - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. Structure, conformation, stereodynamics, dimer formation, and absolute configuration of axially chiral atropisomers of hindered this compound carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scilit.com [scilit.com]

- 18. The synthesis and resolution of 2,2'-, 4,4'-, and 6,6'-substituted chiral this compound derivatives for application in the preparation of chiral materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Remarkably diastereoselective synthesis of a chiral this compound diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. communities.springernature.com [communities.springernature.com]

- 21. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 22. Development of diverse adjustable axially chiral this compound ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. jocpr.com [jocpr.com]

A Comprehensive Spectroscopic Guide to Biphenyl for Researchers and Drug Development Professionals

Abstract

Biphenyl serves as a fundamental structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its spectroscopic properties is therefore paramount for synthesis confirmation, purity assessment, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. We delve into the theoretical underpinnings of each technique and offer field-proven insights into the interpretation of the spectral data. Detailed experimental protocols are provided to ensure data integrity and reproducibility, establishing a self-validating framework for analysis.

Introduction

This compound (C₁₂H₁₀) is an aromatic hydrocarbon composed of two phenyl rings linked by a single C-C bond. In the solid state, the molecule is planar, but in the gas phase and in solution, the rings are twisted relative to each other with a dihedral angle of approximately 44°. This torsional angle is a consequence of the balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the rings, which favors planarity. This unique structural feature significantly influences its spectroscopic properties. This guide will serve as a technical resource for scientists, providing the essential spectroscopic data and interpretation needed for research and development involving this compound-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is deceptively complex. Due to the molecule's symmetry (D₂ point group in its twisted conformation), there are only three chemically distinct types of protons: ortho (H-2/2'/6/6'), meta (H-3/3'/5/5'), and para (H-4/4').[1]

Expertise & Experience: Interpreting the Spectrum

A common misconception is that the this compound ¹H NMR spectrum should show three simple, well-resolved signals. However, the signals for the meta and para protons often overlap, forming a complex multiplet, while the ortho protons appear as a distinct multiplet further downfield.[2]

-

Ortho-Protons (H-2/6): These protons are deshielded due to the anisotropic effect of the adjacent phenyl ring's current. This effect, combined with their proximity to the electron-withdrawing C-C inter-ring bond, shifts their resonance downfield.

-

Meta- and Para-Protons (H-3/5 and H-4): These protons are less affected by the neighboring ring and their chemical shifts are closer to that of benzene (7.34 ppm). Their signals often coalesce into a complex multiplet due to second-order coupling effects.[2][3]

Data Presentation: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity |

| H-2, H-2', H-6, H-6' (ortho) | ~7.60 ppm | Multiplet (d) |

| H-3, H-3', H-5, H-5' (meta) | ~7.45 ppm | Multiplet (t) |

| H-4, H-4' (para) | ~7.36 ppm | Multiplet (t) |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical ranges observed in CDCl₃.[1][2][3]

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum is simpler and shows four distinct signals corresponding to the four unique carbon environments in the molecule.

Data Presentation: ¹³C NMR of this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ |

| C1, C1' (ipso) | ~141.2 ppm |

| C4, C4' (para) | ~128.8 ppm |

| C3, C3', C5, C5' (meta) | ~127.3 ppm |

| C2, C2', C6, C6' (ortho) | ~127.2 ppm |

Source: Spectral Database for Organic Compounds (SDBS).[4] Note: Assignments for C2/6 and C3/5 can sometimes be reversed depending on the reference.

Expertise & Experience: Interpreting the Spectrum

The ipso-carbon (C1), the carbon atom involved in the inter-ring bond, is significantly deshielded and appears furthest downfield. This is a characteristic feature used to identify the point of connection in substituted biphenyls. The other signals appear in the typical aromatic region between 125-130 ppm.

Experimental Protocol: NMR Spectroscopy

Trustworthiness: A Self-Validating Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). An increased number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups and confirming the presence of the aromatic system in this compound.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of a monosubstituted benzene ring, as each ring acts as a substituent on the other.

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands appears just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aromatic C=C Stretch: Several sharp bands of varying intensity are observed in the 1450-1600 cm⁻¹ region. A strong band around 1480 cm⁻¹ is particularly characteristic.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on an aromatic ring. For this compound, which behaves like a monosubstituted system, strong bands are expected around 730 cm⁻¹ and 698 cm⁻¹.[5]

Data Presentation: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3063 - 3034 | Aromatic C-H Stretch | Medium-Weak |

| 1570 | Aromatic C=C Ring Stretch | Medium |

| 1076 - 1041 | In-plane C-H Bending | Medium |

| 781, 729, 698 | Out-of-plane C-H Bending | Strong |

Source: Data adapted from Trivedi et al., 2015.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol). Record a background spectrum.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, it is particularly sensitive to the degree of conjugation between the two phenyl rings.

Expertise & Experience: Interpreting the Spectrum

This compound exhibits a strong absorption band, known as the K-band (from the German Konjugationsband), which arises from a π → π* electronic transition.[6]

-

λ_max: The maximum absorption (λ_max) for this compound in a non-polar solvent like cyclohexane or hexane is observed around 247-250 nm.[6][7]

-

Effect of Planarity: The energy, and thus the λ_max, of this transition is highly dependent on the dihedral angle between the two rings. Increased planarity leads to better overlap of the π-orbitals, extending the conjugation. This lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to a longer wavelength. Conversely, steric hindrance that forces the rings to be more perpendicular (e.g., with bulky ortho-substituents) reduces conjugation and causes a hypsochromic (blue) shift to a shorter wavelength.

Data Presentation: UV-Vis Absorption of this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 247.5 | ~16,000 |

Source: PhotochemCAD database.[6][8]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Cyclohexane or ethanol are common choices.

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a dilute solution from the stock solution in a quartz cuvette such that the maximum absorbance is between 0.5 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

-